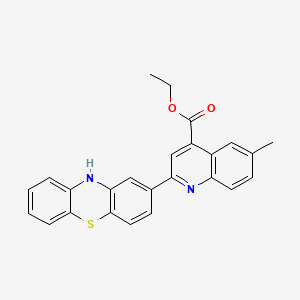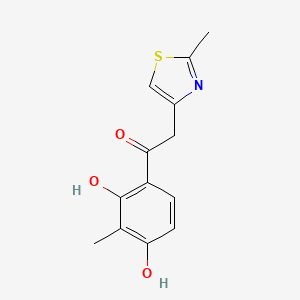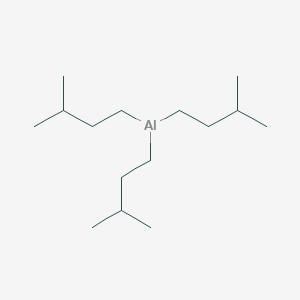
Tris(3-methylbutyl)alumane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(3-methylbutyl)alumane: is an organoaluminum compound with the chemical formula Al(C₄H₉)₃. It is a colorless liquid that is highly reactive and used in various chemical processes. This compound is part of the broader class of organoaluminum compounds, which are known for their applications in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: Tris(3-methylbutyl)alumane can be synthesized through the reaction of aluminum trichloride with 3-methylbutyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows: [ \text{AlCl}_3 + 3 \text{C}_4\text{H}_9\text{Li} \rightarrow \text{Al(C}_4\text{H}_9)_3 + 3 \text{LiCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The use of specialized equipment to handle the reactive intermediates and products is essential to ensure safety and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: Tris(3-methylbutyl)alumane can undergo oxidation reactions to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: The compound can participate in substitution reactions where the 3-methylbutyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various organic halides or other electrophiles.
Major Products:
Oxidation: Aluminum oxides and hydroxides.
Reduction: Reduced organic compounds.
Substitution: New organoaluminum compounds with different functional groups.
科学的研究の応用
Chemistry: Tris(3-methylbutyl)alumane is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. It is also employed in the synthesis of other organoaluminum compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of organoaluminum compounds are explored for their potential use in drug delivery systems and as intermediates in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including specialty polymers and coatings. Its reactivity makes it valuable in various chemical manufacturing processes.
作用機序
The mechanism of action of Tris(3-methylbutyl)alumane involves its ability to donate alkyl groups to other molecules. This property is utilized in catalytic processes where the compound facilitates the formation of new chemical bonds. The molecular targets and pathways involved include the activation of monomers in polymerization reactions and the reduction of organic compounds.
類似化合物との比較
Tris(dimethylamino)aluminum: Another organoaluminum compound used in organic synthesis and as a precursor in the production of aluminum-containing materials.
Tris(trimethylsilyl)aluminum: Known for its use in the synthesis of silicon-aluminum compounds and as a reducing agent.
Uniqueness: Tris(3-methylbutyl)alumane is unique due to its specific alkyl groups, which impart distinct reactivity and properties compared to other organoaluminum compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications.
特性
CAS番号 |
4548-76-9 |
|---|---|
分子式 |
C15H33Al |
分子量 |
240.40 g/mol |
IUPAC名 |
tris(3-methylbutyl)alumane |
InChI |
InChI=1S/3C5H11.Al/c3*1-4-5(2)3;/h3*5H,1,4H2,2-3H3; |
InChIキー |
DPTWZQCTMLQIJK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC[Al](CCC(C)C)CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid](/img/structure/B14143732.png)

![ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate](/img/structure/B14143740.png)
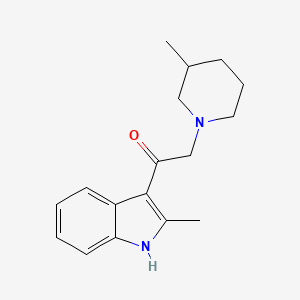
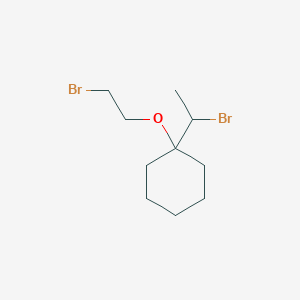
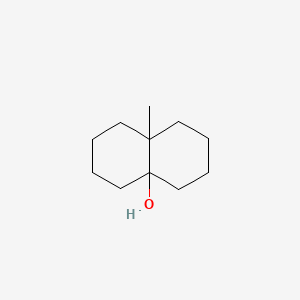
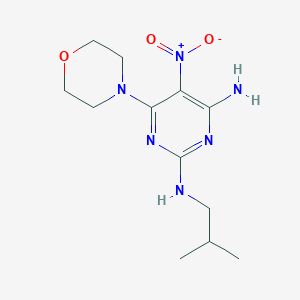
![3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B14143763.png)

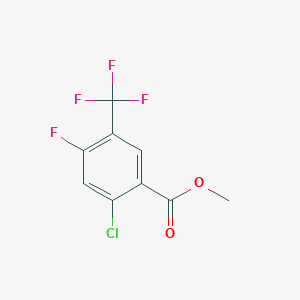
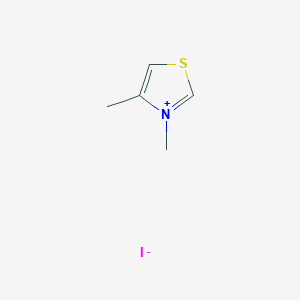
![N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14143787.png)
